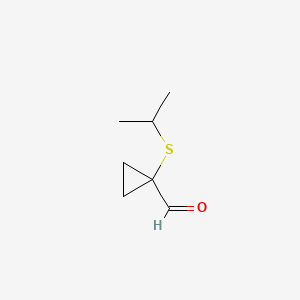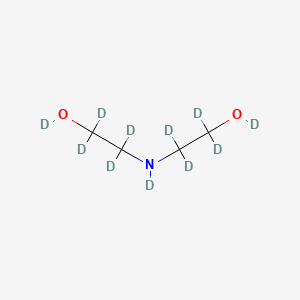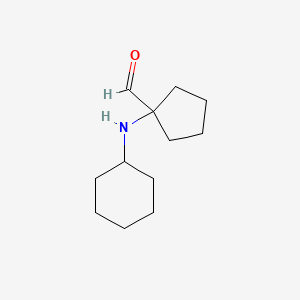
Cyclopentanecarboxaldehyde, 1-cyclohexylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde is an organic compound that features a cyclohexylamino group attached to a cyclopentane ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane-1-carbaldehyde with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
On an industrial scale, the production of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentane-1-carboxylic acid.
Reduction: 1-(Cyclohexylamino)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the cyclohexylamino group may interact with hydrophobic pockets in target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the cyclohexylamino group, making it less versatile in certain reactions.
Cyclohexylamine: Lacks the cyclopentane ring and aldehyde group, limiting its applications in synthesis.
Cyclopentanol: Lacks both the cyclohexylamino and aldehyde groups, making it less reactive in certain contexts.
Uniqueness
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde is unique due to the presence of both the cyclohexylamino and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(cyclohexylamino)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H21NO/c14-10-12(8-4-5-9-12)13-11-6-2-1-3-7-11/h10-11,13H,1-9H2 |
InChI Key |
XZXFXSUJILMJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2(CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


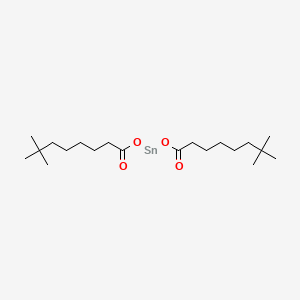
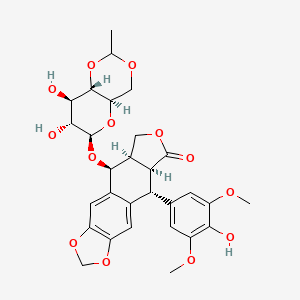
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)

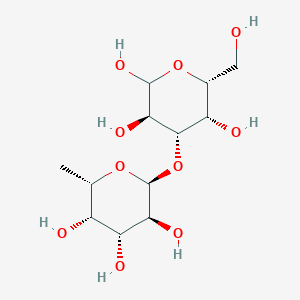


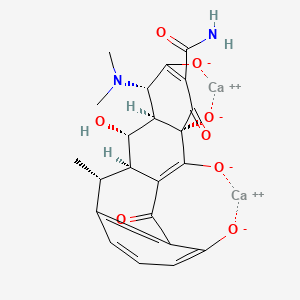
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)

